HU-308 is a synthetic cannabinoid compound specifically designed as an agonist for the Cannabinoid 2 receptor (CB2). Unlike other cannabinoids, such as tetrahydrocannabinol, which interact with both CB1 and CB2 receptors, HU-308 exhibits a high selectivity for the CB2 receptor, making it a valuable tool in pharmacological research focused on immune modulation and anti-inflammatory effects. The compound has been studied for its potential therapeutic applications, particularly in conditions involving inflammation and pain.
HU-308 was first synthesized by researchers at the Hebrew University of Jerusalem in the late 1990s. It is classified as a cannabinoid due to its structural similarity to naturally occurring cannabinoids found in the Cannabis sativa plant. Its specific classification as a selective agonist for the CB2 receptor allows it to be distinguished from other cannabinoids that may have broader receptor activity.
The synthesis of HU-308 involves several key steps, beginning with the preparation of starting materials such as 4-hydroxymyrtenyl pivalate and 5-(1,1-dimethylheptyl)resorcinol. The detailed synthesis pathway includes:
The melting point of HU-308 is reported at 50°C, with spectral data confirming its structure through Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .
The molecular formula of HU-308 is , with a molecular weight of approximately 414.31 g/mol. Its structure features a bicyclic framework typical of many cannabinoids, with specific functional groups that confer its selective activity towards CB2 receptors.
Key structural data includes:
HU-308 primarily interacts with CB2 receptors, leading to various biochemical responses. In vitro studies have shown that HU-308 can effectively inhibit forskolin-stimulated cyclic AMP production in cells expressing CB2 receptors, demonstrating its agonistic action.
Key findings include:
The mechanism of action for HU-308 involves its binding to the CB2 receptor, which is predominantly expressed in immune cells. Upon activation, this receptor modulates several intracellular signaling pathways:
These mechanisms contribute to HU-308's potential therapeutic effects in inflammatory conditions.
HU-308 exhibits several notable physical and chemical properties:
HU-308 has been investigated for various scientific applications due to its selective action on CB2 receptors:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2